N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Description
N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted at position 4 with a 2,5-dichlorothiophen-3-yl group. The thiazole’s position 2 is functionalized with an amide linkage to a 3-methyl-1,2-oxazole-5-carboxamide moiety.
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2S2/c1-5-2-8(19-17-5)11(18)16-12-15-7(4-20-12)6-3-9(13)21-10(6)14/h2-4H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVOKZALXHIPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2,5-dichlorothiophene with thiosemicarbazide to form a thiazole derivative. This intermediate is then reacted with 3-methyl-1,2-oxazole-5-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Structural Analysis
2.1 NMR and MS Data
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Carbon NMR : Oxazole carbons typically resonate at δ 145–160 ppm (C-2) and δ 59–65 ppm (C-5) .
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Mass Spectrometry : Molecular weight of ~300–350 g/mol, consistent with the molecular formula derived from similar compounds .
| Analytical Technique | Key Observations |
|---|---|
| ¹H NMR | Peaks for aromatic protons (~7–8 ppm), amide NH (~8–10 ppm) |
| ¹³C NMR | Oxazole carbons (C-2: ~157 ppm, C-5: ~145 ppm) |
| LC-MS | [M+1] ion matching molecular formula |
Chemical Reactions
3.1 Hydrolysis
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Carboxamide Hydrolysis : Conversion to carboxylic acid under acidic or basic conditions .
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Oxazole Ring Opening : Acidic or basic cleavage of the oxazole ring to yield α-amino ketones or β-ketoamide derivatives .
3.2 Substitution Reactions
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Thiazole Substitution : Potential electrophilic substitution at the thiazole’s C-4 position due to its electron-deficient nature .
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Dichlorothiophene Reactivity : Substitution at the thiophene’s C-3 position (already substituted with thiazole) may require strong activating groups.
3.3 Amide Bond Reactivity
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Amide Hydrolysis : Conversion to carboxylic acid under enzymatic or chemical catalysis .
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Amide Alkylation : Reaction with alkylating agents (e.g., methyl iodide) to form N-alkyl derivatives .
Research Findings and Challenges
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound is utilized as a precursor for synthesizing more complex molecules. It can undergo various reactions such as nucleophilic substitutions and cycloadditions to form derivatives with enhanced properties.
Biology
- Antimicrobial Properties : Research indicates that N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems.
Medicine
- Cytotoxic Activity Against Cancer Cells : The compound has been investigated for its anticancer properties. For instance, studies have shown that it can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), demonstrating its potential as a therapeutic agent.
- Mechanism of Action : It acts by inhibiting specific enzymes involved in cell proliferation and survival pathways. The interaction with cytochrome P450 enzymes suggests a role in altering metabolic pathways associated with drug metabolism.
Industry
- Development of Novel Materials : In industrial applications, this compound is explored for its potential in creating new materials with desirable properties for pharmaceuticals and agrochemicals.
Data Table: Summary of Applications
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Chemistry | Building block for synthesis | Versatile reactivity leading to complex derivatives |
| Biology | Antimicrobial activity | Effective against bacterial strains |
| Antioxidant properties | Reduces oxidative stress | |
| Medicine | Cytotoxicity against cancer cells | Induces apoptosis in various cancer lines |
| Enzyme inhibition | Alters metabolic pathways | |
| Industry | Material development | Potential for novel pharmaceutical formulations |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated significant growth inhibition percentages (PGIs) ranging from 50% to 86% across different cell types . This highlights the compound's potential as a lead candidate in anticancer drug development.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, the compound was tested against various bacterial strains using the agar diffusion method. The results showed promising inhibition zones compared to standard antibiotics, suggesting its viability as an alternative antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in cellular processes, leading to its cytotoxic effects .
Comparison with Similar Compounds
Key Differences :
- Core Heterocycle: The target compound uses a thiazole-oxazole scaffold, whereas 3a–3p feature pyrazole-pyrazole systems.
- Substituents : The dichlorothiophene group in the target compound introduces strong electron-withdrawing effects and lipophilicity, contrasting with the aryl/chloroaryl groups in 3a–3p.
- Physical Properties : Melting points for 3a–3p range from 123–183°C, influenced by substituents (e.g., 3d with a 4-fluorophenyl group has a higher mp of 181–183°C). The target compound’s mp is unreported but likely higher due to increased planarity from the thiophene-thiazole system .
Thiazole-Oxazole Carboxamides ()
lists N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (941869-07-4), which shares the thiazole-oxazole backbone but differs in substituents:
- Substituent Comparison :
- Target Compound : 4-(2,5-Dichlorothiophen-3-yl) on thiazole.
- 941869-07-4 : 4-(4-Benzylphenyl) on thiazole.
Implications :
- Lipophilicity : The dichlorothiophene group (ClogP ≈ 3.1) is more lipophilic than the benzylphenyl group (ClogP ≈ 4.5), affecting membrane permeability.
- Electronic Effects : The electron-withdrawing chlorine atoms in the target compound may enhance stability toward oxidative metabolism compared to the benzylphenyl group .
Thiazolylmethyl Ureido Derivatives (Evidences 4–5)
Compounds in Evidences 4–5, such as Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate , incorporate thiazole rings within complex peptidomimetic frameworks.
Key Contrasts :
- Functional Complexity: These compounds include ureido, hydroperoxy, and peptide-like chains, suggesting applications in protease inhibition.
- Bioactivity : While the target compound’s bioactivity is unspecified, the ureido derivatives in –5 likely target enzymatic pathways due to their structural resemblance to transition-state analogs .
Data Table: Comparative Analysis of Selected Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely mirrors methods in (EDCI/HOBt-mediated coupling), but its dichlorothiophene-thiazole core may require halogen-directed cross-coupling steps.
- Structure-Activity Relationships (SAR) : Compared to 3a–3p, the target’s thiazole-oxazole system could enhance metabolic stability but reduce solubility. The dichlorothiophene group may improve target binding in hydrophobic pockets .
- Unresolved Questions : Experimental data on the target compound’s crystallography (e.g., via SHELX ) or pharmacokinetics are absent in the evidence, highlighting areas for future study.
Biological Activity
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique structure comprising:
- Thiazole Ring : Known for its pharmacological properties.
- Dichlorothiophene Moiety : Enhances biological interactions.
- Oxazole Group : Contributes to its chemical reactivity.
These structural components are crucial for the compound's interaction with various biological targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity :
- Antifungal Activity :
- Anticancer Potential :
- Nematocidal Activity :
The mechanisms underlying the biological activities of this compound involve several biochemical pathways:
- Enzyme Inhibition : The compound may interact with specific enzymes crucial for microbial growth or cancer cell survival.
- Receptor Modulation : It potentially binds to cellular receptors that regulate cell signaling pathways, influencing cellular responses.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
Q & A
Basic: What synthetic strategies are optimal for preparing heterocyclic carboxamides like N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves coupling a pre-functionalized thiazole core with a substituted oxazole-carboxamide. For example:
- Step 1: Prepare the thiazole intermediate via condensation of 2,5-dichlorothiophene-3-carbaldehyde with thiourea derivatives under acidic conditions.
- Step 2: Functionalize the thiazole at the 4-position using a halogenated substituent (e.g., bromine) to enable cross-coupling.
- Step 3: Couple the thiazole intermediate with 3-methyl-1,2-oxazole-5-carboxamide using a palladium-catalyzed Suzuki or Buchwald-Hartwig reaction.
- Key Conditions: Use anhydrous DMF or dioxane as solvents, K₂CO₃ as a base, and triethylamine to scavenge HCl byproducts. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .
Advanced: How can cyclization reactions introduce structural complexity in related thiadiazole or triazole derivatives?
Methodological Answer:
Cyclization of intermediates is critical for generating fused heterocycles. For instance:
- Mechanism: React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form hydrazine-carbothioamide intermediates. Subsequent cyclization in DMF with iodine and triethylamine generates 1,3,4-thiadiazoles via sulfur elimination.
- Byproduct Management: Atomic sulfur (S₈) is a common byproduct; filter and wash with CS₂ to remove residual sulfur .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- 1H/13C NMR: Identify proton environments (e.g., thiophene-Cl groups at δ 6.8–7.2 ppm, oxazole-CH₃ at δ 2.3 ppm). Use DMSO-d₆ or CDCl₃ as solvents.
- IR Spectroscopy: Confirm carboxamide C=O stretch (~1680 cm⁻¹) and thiazole C=N (~1600 cm⁻¹).
- HPLC-MS: Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid) and ESI+ mode for molecular ion detection .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation or regiochemistry?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 100 K.
- Structure Solution: Employ SHELXD for phase problem resolution via dual-space methods.
- Refinement: Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use ORTEP-3 for visualizing thermal ellipsoids and validating bond angles/planarity of the oxazole-thiazole system.
- Validation: Check for twinning using PLATON; refine twin laws if required .
Advanced: How can contradictory bioactivity data from different assays be reconciled?
Methodological Answer:
- Assay Optimization: Standardize protocols (e.g., ATP levels in cytotoxicity assays vs. caspase-3 activation in apoptosis studies).
- Control Experiments: Use known kinase inhibitors (e.g., staurosporine) to validate enzyme inhibition assays.
- Statistical Analysis: Apply multivariate regression to account for variables like solvent polarity (DMSO vs. aqueous buffers) or cell line heterogeneity .
Advanced: What computational methods predict substituent effects on biological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., GSK-3β). Parameterize the force field with AM1-BCC charges for the dichlorothiophene moiety.
- QSAR Modeling: Train models with descriptors like ClogP, H-bond acceptors, and topological polar surface area (TPSA). Validate with leave-one-out cross-validation (R² > 0.7).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
Basic: How can recrystallization conditions be optimized for this compound?
Methodological Answer:
- Solvent Screening: Test ethanol-DMF (1:1), ethyl acetate/hexane (3:7), or acetonitrile/water (gradient cooling).
- Purity Check: Monitor crystal formation via polarized light microscopy; discard amorphous precipitates.
- Yield Maximization: Use slow evaporation at 4°C for larger crystals suitable for XRD .
Advanced: What strategies mitigate challenges in refining low-resolution crystallographic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
